molecular formula C28H30N4O6S2 B2927983 4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide CAS No. 391896-72-3

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide

Cat. No. B2927983
CAS RN: 391896-72-3
M. Wt: 582.69
InChI Key: JEEUGUWGJHAFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, known for its ability to form stable covalent bonds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring could contribute to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl groups could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Microbial Studies

Compounds with similar structural features have been synthesized for microbial studies, showing potential antibacterial and antifungal activities. For instance, novel pyridine derivatives have been explored for their effectiveness against various microbes, suggesting the potential of such compounds in the development of new antimicrobial agents (Patel & Agravat, 2007).

Histone Deacetylase Inhibition for Cancer Treatment

Related chemical structures have been identified as histone deacetylase (HDAC) inhibitors, highlighting their application in cancer research. These inhibitors can block cancer cell proliferation and induce apoptosis, suggesting their utility as anticancer drugs (Zhou et al., 2008).

BCR-ABL Kinase Inhibition in Leukemia Treatment

Derivatives of similar compounds have been investigated as BCR-ABL tyrosine kinase inhibitors, a target for chronic myelogenous leukemia therapy. Some compounds showed potent activities against BCR-ABL1 kinase, indicating their potential as therapeutic agents for leukemia (Hu et al., 2015).

Nonaqueous Capillary Electrophoresis for Quality Control

The related compounds have been utilized in developing nonaqueous capillary electrophoretic separation methods for quality control of pharmaceuticals, demonstrating the application of such chemical structures in analytical chemistry (Ye et al., 2012).

Optical and Emission Properties in Material Science

Some pyridyl substituted benzamide derivatives exhibit unique optical properties, such as aggregation-enhanced emission, which can be applied in the development of new luminescent materials or in optical sensors (Srivastava et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, the mechanism of action would depend on the biological target of the drug .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S2/c33-27(21-8-12-25(13-9-21)39(35,36)31-16-1-2-17-31)29-23-6-5-7-24(20-23)30-28(34)22-10-14-26(15-11-22)40(37,38)32-18-3-4-19-32/h5-15,20H,1-4,16-19H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEUGUWGJHAFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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